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Introduction Calpain-1 (CAPN1) is a calcium-activated neutral protease, a non-lysosomal

cysteine protease that plays a crucial role in various cellular processes, including cytoskeletal

remodeling, signal transduction, and cell proliferation.[1][2][3] Dysregulation of Calpain-1

activity has been implicated in a range of pathological conditions, making it a significant target

for therapeutic research.[1][4] A transgenic mouse model overexpressing Calpain-1 is an

invaluable tool for in vivo studies to elucidate its physiological functions and its role in disease

pathogenesis.

This document provides a comprehensive guide to the generation of a Calpain-1 transgenic

mouse model, detailing the necessary protocols from transgene construct design to the

identification of founder mice.

Part 1: Transgene Construct Design
The successful generation of a transgenic mouse model begins with the careful design and

preparation of the DNA construct. The goal is to create a fusion gene in which the Calpain-1

coding sequence is placed under the control of a specific promoter to direct its expression.

Key Components of the Transgene Construct:

Promoter: The choice of promoter determines the spatial and temporal expression pattern of

the transgene. A ubiquitous promoter (e.g., CMV, PGK, or CAG) can be used for widespread
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expression, while a tissue-specific promoter will restrict expression to certain cell types.

CAPN1 cDNA: The coding sequence for the human or mouse Calpain-1 gene.

Intron: An intron, such as a hybrid CMV enhancer/chicken β-actin intron, is often included to

enhance the stability and processing of the mRNA transcript, leading to higher expression

levels.

Polyadenylation (polyA) Signal: A polyA signal (e.g., from SV40 or bovine growth hormone) is

essential for the proper termination of transcription and subsequent stabilization of the

mRNA.

The final construct must be linearized and purified to remove any vector backbone sequences,

which can be toxic to embryos and inhibit transgene expression.[5]

Part 2: Generation of Transgenic Mice via
Pronuclear Microinjection
Pronuclear microinjection is the most widely used and well-established method for producing

transgenic mice.[6][7][8] It involves the direct injection of the purified transgene DNA into the

pronucleus of a fertilized mouse egg.

Experimental Workflow
The overall process involves preparing donor female mice, microinjecting the transgene into

fertilized zygotes, and transferring the injected embryos into a pseudopregnant recipient

female.
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5. Embryo Culture
(to 2-cell stage)
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8. Birth of Pups
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9. Weaning and Tissue Biopsy
(e.g., tail tip at ~15-16 days)

10. Genotyping to Identify
Transgenic Founders

11. Establish Transgenic Line
by Breeding Founders
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Caption: Workflow for generating a transgenic mouse via pronuclear microinjection.
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Protocol 1: Pronuclear Microinjection
Superovulation of Donors: Inject female donor mice (e.g., C57BL/6J strain, 3-4 weeks old)

intraperitoneally (i.p.) with Pregnant Mare Serum Gonadotropin (PMSG), followed by an

injection of human Chorionic Gonadotropin (hCG) 46-48 hours later to induce

superovulation. Immediately after hCG injection, mate the females with stud males.[9]

Zygote Collection: The next morning, check females for vaginal plugs, which indicates

successful mating. Euthanize the plugged females and collect the fertilized eggs (zygotes)

from the oviducts.

DNA Preparation: The purified, linearized Calpain-1 transgene DNA should be diluted in a

microinjection buffer to a final concentration of 1-2 µg/mL.[10] Centrifuge the DNA solution to

pellet any particulate matter that could clog the injection needle.[6]

Microinjection: Under a high-power microscope equipped with micromanipulators, use a

holding pipette to secure a zygote. Use a fine glass microinjection needle to inject the DNA

solution directly into one of the two pronuclei.

Embryo Culture & Transfer: Culture the microinjected embryos in a suitable medium (e.g.,

M16 or KSOM) until they reach the two-cell stage.[6] Surgically transfer a cohort of these

embryos (typically 15-25) into the oviducts of pseudopregnant recipient females, which were

prepared by mating with vasectomized males.[6][10]

Birth and Weaning: The recipient mothers will give birth approximately 19-21 days after the

embryo transfer.[10][11] Pups are typically weaned at 21 days of age.

Alternative Transgenesis Methods
While pronuclear microinjection is common, other methods offer different advantages.
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Method Description Advantages Disadvantages

Lentiviral Vectors

Uses a replication-

defective lentivirus to

deliver the transgene

into embryos.[12][13]

Injection occurs into

the perivitelline space,

which is technically

simpler than

pronuclear injection.

[12]

High transgenesis

efficiency (>30-70%).

[12][14] Effective in

mouse strains that are

difficult to manipulate.

[13] Stable transgene

expression.

Random integration

with a preference for

active genes.[14]

Limited insert size (<5

kb is efficient).[12]

CRISPR/Cas9

An RNA-guided gene-

editing tool that can

be used to knock in

the transgene at a

specific genomic

locus.[15][16] Involves

co-injecting Cas9

mRNA/protein, a

guide RNA (sgRNA),

and a donor DNA

template.[17]

Precise, targeted

integration.[16] Can

be used to create

knock-in, knockout, or

conditional models.

[15] Faster and more

cost-effective than

traditional ES cell

targeting.[15]

Potential for off-target

effects.[16] Efficiency

can be variable.

Part 3: Screening and Genotyping of Founder Mice
After the pups are born and weaned, they must be screened to identify which individuals have

successfully integrated the Calpain-1 transgene into their genome. This is typically done using

Polymerase Chain Reaction (PCR) on genomic DNA extracted from a tissue biopsy.

Protocol 2: PCR-Based Genotyping
Sample Collection: At 15-16 days of age, obtain a small tissue sample (e.g., a 2-3 mm tail tip

or ear punch) from each pup.[11][18]

Genomic DNA Extraction:
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Place the tissue biopsy into a tube containing a lysis buffer with Proteinase K.

Incubate at 55°C overnight or until the tissue is fully digested.

Inactivate the Proteinase K by heating at 95°C for 10 minutes.

The resulting crude lysate can often be used directly in the PCR reaction. Alternatively,

purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

Primer Design: Design PCR primers that are specific to the transgene construct. One primer

could bind to the promoter region and the other to the Calpain-1 cDNA. This ensures that

amplification only occurs if the transgene is present and will not amplify the endogenous

mouse Calpain-1 gene. Primers should be designed to produce an amplicon of 100-400 bp

for efficient amplification.[19]

PCR Amplification: Perform PCR using the extracted genomic DNA. It is crucial to include

positive and negative controls.

Positive Control: Genomic DNA from a known transgenic mouse or plasmid DNA

containing the transgene.

Internal Control: A separate primer set that amplifies a known endogenous mouse gene

(e.g., Myogenin) should be included in the reaction to verify the quality of the genomic

DNA and the absence of PCR inhibitors.[19]

Negative Control: A reaction with no DNA template (water blank).

PCR Reaction Mix and Cycling Conditions
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Component
Volume (per 25 µL
reaction)

Final Concentration

10x PCR Buffer 2.5 µL 1x

dNTPs (10 mM) 0.5 µL 200 µM

Forward Primer (10 µM) 1.0 µL 0.4 µM

Reverse Primer (10 µM) 1.0 µL 0.4 µM

Taq DNA Polymerase 0.25 µL 1.25 units

Genomic DNA 1.0 - 2.0 µL ~50-100 ng

Nuclease-Free Water Up to 25 µL -

PCR Step Temperature Time Cycles

Initial Denaturation 94°C 3 min 1

Denaturation 94°C 30 sec \multirow{3}{}{30-35}

Annealing 58-65°C 30 sec

Extension 72°C 45 sec

Final Extension 72°C 5 min 1

Hold 4°C ∞ 1

*Annealing

temperature should be

optimized based on

the specific primer

pair.

Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel containing a DNA

stain (e.g., ethidium bromide or SYBR Safe). Pups that show a band of the expected size for

the transgene are identified as potential founders.

Part 4: Calpain-1 Signaling Pathway
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Calpain-1 is a calcium-dependent protease. Its activation is initiated by an influx of Ca²⁺, often

through channels like the NMDA receptor in neurons.[4] Once activated, Calpain-1 cleaves a

variety of substrate proteins, leading to downstream cellular effects such as cytoskeletal

rearrangement and modulation of signal transduction pathways.[2]
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Caption: Simplified signaling pathway for Calpain-1 activation and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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